4-Tert-butyl-2,6-bis(hydroxymethyl)phenol 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Brand Name: Vulcanchem
CAS No.: 2203-14-7
VCID: VC1571205
InChI: InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

CAS No.: 2203-14-7

Cat. No.: VC1571205

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol - 2203-14-7

Specification

CAS No. 2203-14-7
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 4-tert-butyl-2,6-bis(hydroxymethyl)phenol
Standard InChI InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3
Standard InChI Key SIBBGGADHQDMHI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO

Introduction

Chemical Identity and Structure

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, also known by its systematic name 2,6-bis(hydroxymethyl)-p-tert-butylphenol, is identified by the CAS number 2203-14-7 . The compound features a phenol core structure with three key functional groups:

  • A phenolic hydroxyl group at position 1 (inherent to the phenol structure)

  • Two hydroxymethyl groups (-CH2OH) at positions 2 and 6 (ortho to the phenolic hydroxyl)

  • A tert-butyl group (-C(CH3)3) at position 4 (para to the phenolic hydroxyl)

Molecular Properties

While the available data is limited, the following molecular properties can be determined or estimated for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol:

  • Molecular Formula: C12H18O3 (based on structural analysis)

  • Structural Features: Phenolic core with bifunctional hydroxymethyl groups and a hydrophobic tert-butyl substituent

  • Functional Groups: Three hydroxyl groups (one phenolic, two primary alcohols)

This combination of functional groups creates a molecule with interesting chemical characteristics, including potential hydrogen bonding capabilities and a balance between hydrophilic and hydrophobic properties.

Comparative Analysis with Related Compounds

Understanding 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in the context of structurally similar compounds provides valuable insights into its potential properties and applications. The table below presents a comparison of related phenolic compounds identified in the search results:

Property4-Tert-butyl-2,6-bis(hydroxymethyl)phenol4-TERT-BUTYL-2,6-BIS(TRIFLUOROACETYL)PHENOL4-(TERT-BUTYL)-2,6-BIS(METHOXYMETHYL)PHENOL2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol
CAS Number2203-14-7Not specified421546-91-088-26-6
Molecular FormulaC12H18O3 (estimated)C14H12F6O3C14H22O3C15H24O2
Molecular WeightNot specified342.23238.323Not specified
Functional GroupsPhenolic hydroxyl, two hydroxymethyl groups, tert-butylPhenolic hydroxyl, two trifluoroacetyl groups, tert-butylPhenolic hydroxyl, two methoxymethyl groups, tert-butylPhenolic hydroxyl, hydroxymethyl group, two tert-butyl groups
Hazard LevelModerate (Code 2)Not specifiedNot specifiedSignificant (Code 3)

Structural Relationships

The most closely related compound is 4-(TERT-BUTYL)-2,6-BIS(METHOXYMETHYL)PHENOL, which differs only in having methoxy groups (-OCH3) in place of the hydroxyl groups in the hydroxymethyl substituents . This methoxylated variant likely exhibits different reactivity patterns and potentially increased lipophilicity compared to our target compound.

In contrast, 2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol represents a structural isomer where the positions of the functional groups are essentially reversed—with tert-butyl groups at positions 2 and 6, and a hydroxymethyl group at position 4 . This compound carries a higher hazard rating (Code 3), suggesting that the positioning of functional groups significantly impacts safety considerations.

Research Gaps and Future Directions

The available data on 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol reveals significant knowledge gaps that present opportunities for further research:

Physical Properties

Comprehensive characterization studies would be valuable to determine:

  • Melting and boiling points

  • Solubility profiles in various solvents

  • Spectroscopic data (NMR, IR, MS)

  • Crystallographic structure

Reaction Chemistry

Investigation into the compound's reactivity would clarify:

  • Selective functionalization pathways of the hydroxymethyl groups

  • Stability under various reaction conditions

  • Potential for catalytic applications

Application Development

Practical studies could explore:

  • Efficacy as a polymer precursor

  • Performance in specific industrial applications

  • Structure-property relationships in various formulations

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